molecular formula C20H13FO2 B14291058 Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- CAS No. 116208-71-0

Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro-

Cat. No.: B14291058
CAS No.: 116208-71-0
M. Wt: 304.3 g/mol
InChI Key: JUMDEQCXRRDHSM-UHFFFAOYSA-N
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Description

Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as hydroxyl and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions including halogenation, hydroxylation, and cyclization. The reaction conditions may vary, but they generally require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the specialized conditions required for its synthesis. when produced on an industrial scale, the process involves large-scale reactors, precise control of reaction parameters, and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)fluoranthene
  • Benzo(b)fluoranthene
  • Benzo(e)fluoranthene
  • Benzo(j)fluoranthene

Uniqueness

Benzo(k)fluoranthene-4,5-diol, 9-fluoro-4,5-dihydro- is unique due to its specific functional groups and structural configuration

Properties

CAS No.

116208-71-0

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

9-fluoro-4,5-dihydrobenzo[k]fluoranthene-4,5-diol

InChI

InChI=1S/C20H13FO2/c21-12-5-4-10-7-15-13-2-1-3-14-19(13)17(9-18(22)20(14)23)16(15)8-11(10)6-12/h1-9,18,20,22-23H

InChI Key

JUMDEQCXRRDHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=CC(=CC5=C4)F)O)O

Origin of Product

United States

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